[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
Description
Properties
Molecular Formula |
C5H4BrF3N2O |
|---|---|
Molecular Weight |
245.00 g/mol |
IUPAC Name |
[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H4BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1,12H,2H2 |
InChI Key |
DIUWZPHVFVNXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)CO)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazole Core
The imidazole ring is commonly constructed via condensation reactions involving:
- α-haloketones or α-hydroxyketones with amidines or diamines.
- Cyclization of nitriles or triazoles with appropriate nucleophiles.
Recent advances include BF3·Et2O-promoted reactions of triazoles with nitriles to afford substituted imidazoles with high regioselectivity and yields.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced by:
- Using trifluoromethyl-substituted aromatic precursors.
- Direct trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3).
In the case of aromatic imidazole derivatives, starting from trifluoromethyl-substituted benzene rings is common.
Incorporation of Bromine
Bromine substitution is often achieved either by:
- Starting from brominated aromatic precursors.
- Selective bromination of the imidazole ring using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in acidic media.
Specific Preparation Methods for Related Compounds
Synthesis via Nucleophilic Aromatic Substitution and Transition Metal Catalysis
A patented process describes the preparation of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which is structurally related to the target compound, using the following steps:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| A | Reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole | Strong base (e.g., sodium hydride), solvent N-methylpyrrolidinone (NMP), 20-25°C, 16 h | Nucleophilic aromatic substitution replacing fluorine with imidazole |
| B | Recrystallization from heptane | Heptane, room temperature | Purification |
| C | Arylamination with diphenylimine | Palladium catalyst, phosphine ligand, base | Forms the amine derivative |
| D | Hydrolysis with aqueous HCl | Aqueous HCl | Produces amine salt |
| E | Optional conversion to free base | Base treatment | Isolates free amine |
This methodology highlights the use of transition metal catalysis and strong bases in polar aprotic solvents for efficient substitution on trifluoromethylated aromatic rings.
Nitration, Reduction, and Imidazole Coupling
Another approach involves:
- Nitration of 2-bromo-5-fluoro-benzotrifluoride to form nitro-substituted intermediates.
- Catalytic hydrogenation to reduce the nitro group to an amine.
- Coupling with imidazole derivatives under basic conditions and transition metal catalysis.
Proposed Synthetic Route for [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
Based on the above methods and literature, a plausible synthetic route to the target compound may involve:
Stepwise Synthesis Outline
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of 5-bromo-1-(trifluoromethyl)-1H-imidazole | Cyclization of appropriately substituted precursors or nucleophilic substitution on bromotrifluoromethylbenzene derivatives with imidazole | Formation of the imidazole core with bromine and trifluoromethyl substituents |
| 2 | Introduction of hydroxymethyl group at C-2 | Lithiation or directed metalation at C-2 followed by reaction with formaldehyde or paraformaldehyde | Installation of the -CH2OH group |
| 3 | Purification and characterization | Crystallization, chromatography | Isolation of pure target compound |
Detailed Reaction Conditions
Cyclization or substitution reaction : Use of strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like NMP or dimethylformamide (DMF) at temperatures ranging from 20°C to 130°C depending on the step.
Hydroxymethylation : Directed lithiation at the 2-position of imidazole using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78°C), followed by quenching with formaldehyde solution or paraformaldehyde to yield the hydroxymethyl substituent.
Data Table Summarizing Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic aromatic substitution (imidazole introduction) | Sodium hydride, 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole | NMP | 20-25°C | 16 h | 75-85% | Stirring under inert atmosphere |
| Nitration (if applicable) | Potassium nitrate, sulfuric acid | Dichloromethane | 25-40°C | 2 h | 80-90% | Controlled bromination |
| Catalytic hydrogenation (nitro reduction) | Pd/C, H2 gas | Methanol or ethanol | 25-60°C | 4-6 h | >90% | High selectivity |
| Directed lithiation and hydroxymethylation | n-BuLi or LDA, paraformaldehyde | THF | -78°C to 0°C | 1-2 h | 60-70% | Sensitive to moisture |
Research Discoveries and Developments
Transition metal catalysis (Pd, Cu, Ni) has been shown to facilitate the formation of C-N bonds in trifluoromethylated aromatic systems with imidazole derivatives efficiently and with high regioselectivity.
The use of polar aprotic solvents such as NMP and DMF enhances nucleophilicity and solubility of reactants, improving yields and reaction rates.
Directed lithiation methods enable selective functionalization of the imidazole ring at the 2-position, which is otherwise challenging due to the aromatic stability of the ring.
Bromine substituents can be introduced early in the synthesis or selectively installed via bromination agents under mild acidic conditions, allowing further functionalization without dehalogenation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom or the imidazole ring, resulting in the formation of debrominated or hydrogenated products.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
Oxidation: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]formaldehyde or [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid.
Reduction: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its imidazole ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors or receptor ligands .
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the formulation of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazole Methanol Derivatives
(a) (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
- Structure : Bromo and methyl groups at positions 5 and 1, respectively, with a hydroxymethyl group at position 2.
- Molecular Formula : C₅H₇BrN₂O.
- Key Properties : Predicted pKa ≈ 10.93 (basic imidazole nitrogen), density ≈ 1.815 g/cm³.
- The absence of fluorine reduces lipophilicity compared to the trifluoromethyl analog .
(b) 2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol
- Structure: Adds a difluoroethanol (-CF₂CH₂OH) side chain.
- Molecular Formula : C₆H₇BrF₂N₂O.
- Key Properties: Increased fluorine content enhances metabolic stability and lipophilicity. The difluoroethanol group may alter solubility and hydrogen-bonding interactions compared to the hydroxymethyl group in the main compound .
(c) (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol
- Structure : Bulky adamantyl group at position 4 and isopropyl at position 1.
- Synthesis : Five-step process (28% overall yield) from 1-acetyladamantane.
- Applications: Designed as a precursor for biomimetic chelating ligands.
Benzimidazole and Benzoimidazolone Derivatives
(a) (5-Bromo-1H-1,3-benzodiazol-2-yl)methanol
- Structure : Benzimidazole core with bromo and hydroxymethyl groups.
- Molecular Formula : C₈H₇BrN₂O.
- Key Properties: Melting point >250°C (estimated), higher molecular weight (227.06 g/mol) than imidazole analogs.
(b) 5-Bromo-1-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Structure : Benzoimidazolone core with bromo and trifluoromethyl groups.
- Synthesis : Prepared via cyclization of (4-bromophenyl)(trifluoromethyl)carbamoyl azide.
- Key Properties: Melting point 204–205°C, distinct IR and NMR signatures due to the ketone group. The benzoimidazolone core introduces additional hydrogen-bonding sites compared to the imidazole methanol derivatives .
Halogenated Imidazoles with Heterocyclic Substituents
(a) 5-Bromo-2-methyl-1-(propan-2-yl)-1H-imidazole
- Structure : Lacks the hydroxymethyl group but includes methyl and isopropyl substituents.
- Molecular Formula : C₇H₁₁BrN₂.
- Applications: Potential intermediate in drug synthesis. The absence of polar groups (e.g., -OH) reduces water solubility compared to the main compound .
Comparative Data Table
| Compound Name | Core Structure | Substituents (Positions) | Molecular Formula | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| [5-Bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol | Imidazole | Br (5), CF₃ (1), CH₂OH (2) | C₆H₅BrF₃N₂O | Not reported | Strong electron-withdrawing CF₃ group |
| (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | Imidazole | Br (5), CH₃ (1), CH₂OH (2) | C₅H₇BrN₂O | Not reported | Electron-donating CH₃ group |
| (5-Bromo-1H-benzimidazol-2-yl)methanol | Benzimidazole | Br (5), CH₂OH (2) | C₈H₇BrN₂O | >250 (predicted) | Aromatic core enhances planarity |
| 5-Bromo-1-(trifluoromethyl)benzoimidazol-2-one | Benzoimidazolone | Br (5), CF₃ (1), ketone (2) | C₈H₄BrF₃N₂O | 204–205 | Ketone group for H-bonding |
| (4-Adamantyl-1-isopropyl-imidazol-2-yl)methanol | Imidazole | Adamantyl (4), isopropyl (1), CH₂OH (2) | C₁₇H₂₅N₂O | Not reported | Steric shielding for metal chelation |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of brominated imidazole precursors or nucleophilic substitution reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5–6 hours) are used to form imidazole derivatives, followed by purification via recrystallization or chromatography . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., Pd for cross-coupling) significantly affect yield. A table summarizing synthetic routes is provided below:
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, KOH, ethanol, reflux | 65–75 | >95 | |
| Substitution Reaction | Bromine source, trifluoromethyl donor | 50–60 | 90–95 |
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the imidazole ring structure and substituent positions (e.g., Br at C5, CF at N1) .
- Infrared Spectroscopy (IR) : Peaks at ~3200 cm (O-H stretch) and ~1100 cm (C-F stretch) validate functional groups .
- Density Functional Theory (DFT) : Computes electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding sites .
Q. What are the recommended strategies for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group. Avoid prolonged exposure to moisture or light, as bromoimidazoles are prone to decomposition . Use anhydrous solvents (e.g., THF, DCM) for reactions.
Advanced Research Questions
Q. How do the trifluoromethyl and bromo substituents influence reactivity in cross-coupling or biological interactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at C2, facilitating Suzuki-Miyaura cross-coupling. Bromine at C5 acts as a leaving group in nucleophilic substitutions. In biological systems, CF increases lipophilicity, improving membrane permeability, while Br enhances halogen bonding with target proteins .
Q. What contradictions exist in reported biological activities of analogs, and how can researchers resolve discrepancies?
- Methodological Answer : Discrepancies in IC values for antimicrobial activity (e.g., 5–50 µM ranges) may arise from assay variability (e.g., bacterial strains, incubation times). Standardized protocols (CLSI guidelines) and comparative studies using isogenic strains are recommended . A case study:
| Analog | Reported IC (µM) | Assay Conditions | Reference |
|---|---|---|---|
| 5-Bromo-imidazole | 5.2 ± 0.3 | S. aureus, 24 h incubation | |
| 5-Chloro-imidazole | 12.1 ± 1.1 | E. coli, 18 h incubation |
Q. What computational approaches predict binding affinity and mechanism of action with target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase active sites) .
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories to validate docking poses .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., Hammett constants) with bioactivity .
Q. How do structural analogs differ in physicochemical properties and applications?
- Methodological Answer : Substitutions at N1 or C5 alter solubility and target selectivity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
